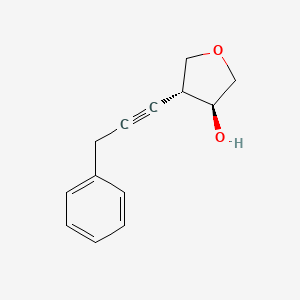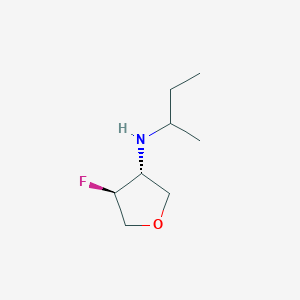
(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine
Vue d'ensemble
Description
“(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of this compound is traditionally challenging due to its hindered amine motifs . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .Applications De Recherche Scientifique
Amine-chelated Aryllithium Reagents: Structure and Dynamics
Amine chelated aryllithium reagents, including variants related to (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine, are used for detailed NMR studies of solution structures in various solvents. These compounds are strongly chelated and exhibit different behaviors based on the solvent and temperature. They are significant in understanding the dynamics and thermodynamics of organolithium reagents (Reich et al., 2001).
Antifungal Effects of Derivatives
Derivatives of this compound, such as 4-methoxy-N,N-dimethylpyrimidin-2-amine, have been synthesized and identified for their biological activity against fungi like Aspergillus terreus and Aspergillus niger. These derivatives offer insights into developing new antifungal agents (Jafar et al., 2017).
Electrospray Ionization Mass Spectrometry in Radical Cation Reactions
Electrospray ionization mass spectrometry (ESI-MS) is used to investigate reactions that proceed via radical cations, including those involving (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine. This technique is critical for detecting and characterizing transient intermediates in solution (Meyer & Metzger, 2003).
Thermal Latency in Polymerization of Epoxide
Aminimide derivatives related to (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine are used as thermally latent initiators for the polymerization of glycidyl phenyl ether (GPE), demonstrating significant roles in the field of polymer chemistry (Lee, Sanda & Endo, 1997).
Organo-Photocatalysts in Polymerization
Compounds including (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine are investigated as organo-photocatalysts in polymerization processes, particularly in controlled radical polymerization of methacrylates. These studies are crucial in understanding and enhancing polymerization techniques under visible light (Xu et al., 2015).
Fast DKR of Amines
In dynamic kinetic resolution (DKR) of primary amine substrates, derivatives of (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine are used. These studies are important in synthetic chemistry, particularly in the context of chiral synthesis and catalysis (Veld et al., 2007).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-8(9(2,3)4)10-6-7-11-5/h8,10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDWALYIJCBSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531829.png)


![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531835.png)


![(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol](/img/structure/B1531838.png)




![N-[(1-fluorocyclopentyl)methyl]cycloheptanamine](/img/structure/B1531849.png)
![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)